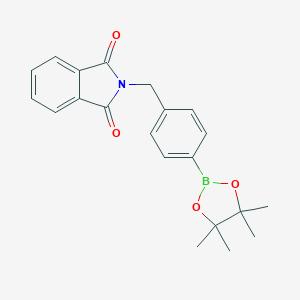

(4-Phthalimidomethylphenyl)boronic acid pinacol ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BNO4/c1-20(2)21(3,4)27-22(26-20)15-11-9-14(10-12-15)13-23-18(24)16-7-5-6-8-17(16)19(23)25/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSIUDAKDAXZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378557 | |

| Record name | 2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138500-87-5 | |

| Record name | 2-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of (4-Phthalimidomethylphenyl)boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (4-Phthalimidomethylphenyl)boronic acid pinacol ester, a valuable building block in medicinal chemistry and organic synthesis. The document outlines a detailed experimental protocol, presents key quantitative data, and includes a visual representation of the synthetic workflow.

Introduction

This compound, also known by its IUPAC name 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione, is a bifunctional molecule incorporating a phthalimide group and a boronic acid pinacol ester.[1] The phthalimide moiety serves as a masked primary amine, widely utilized in the Gabriel synthesis of amines. The boronic acid pinacol ester functionality is a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This combination makes the title compound a highly useful intermediate for the synthesis of complex molecules, including pharmacologically active compounds.

Synthetic Pathway

The synthesis of this compound is achieved through a nucleophilic substitution reaction, a variant of the Gabriel synthesis. The reaction involves the N-alkylation of potassium phthalimide with a suitable electrophile, in this case, 4-(bromomethyl)phenylboronic acid pinacol ester.

dot

Caption: Synthetic route to the target compound.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(Bromomethyl)phenylboronic acid pinacol ester | 138500-85-3 | C13H18BBrO2 | 297.00 |

| Potassium Phthalimide | 1074-82-4 | C8H4KNO2 | 185.22 |

| Dimethylformamide (DMF), anhydrous | 68-12-2 | C3H7NO | 73.09 |

| Acetone, anhydrous | 67-64-1 | C3H6O | 58.08 |

| Potassium Carbonate, anhydrous | 584-08-7 | K2CO3 | 138.21 |

| Diethyl Ether | 60-29-7 | C4H10O | 74.12 |

| Water (distilled or deionized) | 7732-18-5 | H2O | 18.02 |

| Magnesium Sulfate, anhydrous | 7487-88-9 | MgSO4 | 120.37 |

3.2. Procedure

A common method for the N-alkylation of phthalimide involves reacting potassium phthalimide with an alkyl halide.[2] Based on established procedures for similar transformations, the following protocol can be applied.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(bromomethyl)phenylboronic acid pinacol ester (1.0 equivalent) and potassium phthalimide (1.0 to 1.2 equivalents).

-

Solvent Addition: Add a suitable anhydrous solvent such as dimethylformamide (DMF) or acetone. The choice of solvent can influence reaction time and temperature. For instance, refluxing in dry acetone with potassium carbonate has been reported for a similar reaction.[3]

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary, but typically range from 1 to several hours. For example, a similar synthesis of N-(4-bromobenzyl) phthalimide was refluxed for 1 hour.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (potassium bromide) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is typically purified by recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water, is often effective. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common choice.

Quantitative Data

The following table summarizes the key physical and chemical properties of the final product.

| Property | Value |

| Molecular Formula | C21H22BNO4 |

| Molecular Weight | 363.22 g/mol |

| Appearance | Solid |

| Purity | Typically >95% after purification |

| Storage Conditions | Store in a dry, sealed container at 2-8°C |

Characterization Data

The structure of this compound can be confirmed by various spectroscopic methods.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. Expected signals would include those for the aromatic protons of the phthalimide and phenyl rings, the benzylic methylene protons, and the methyl protons of the pinacol group.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the phthalimide, the aromatic carbons, the benzylic carbon, and the carbons of the pinacol ester group.

-

¹¹B NMR: The boron NMR spectrum will exhibit a characteristic signal for the tetracoordinate boron atom of the pinacol ester.

Logical Workflow

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

dot

Caption: Experimental workflow for the synthesis.

Safety Considerations

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Alkylating agents such as 4-(bromomethyl)phenylboronic acid pinacol ester are potentially hazardous and should be handled with care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

This technical guide provides a framework for the synthesis of this compound. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and available equipment.

References

- 1. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)isoindoline-1,3-dione | C21H22BNO4 | CID 2773565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]

- 3. scispace.com [scispace.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

Technical Guide: Physicochemical Properties and Applications of (4-Phthalimidomethylphenyl)boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Phthalimidomethylphenyl)boronic acid pinacol ester is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a phthalimide group, a well-known ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a boronic acid pinacol ester, a versatile synthetic handle for cross-coupling reactions. This combination makes it a valuable building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and its application in the context of targeted protein degradation.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data are readily available from computational predictions and supplier information, specific experimental values for properties like melting point and solubility are not consistently reported in the literature.

Table 1: General and Computed Properties

| Property | Value | Source |

| IUPAC Name | 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione | PubChem[1] |

| CAS Number | 138500-87-5 | PubChem[1] |

| Molecular Formula | C21H22BNO4 | PubChem[1] |

| Molecular Weight | 363.2 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | PubChem[1] |

| InChI Key | ZLSIUDAKDAXZRV-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physical Properties

| Property | Value | Notes |

| Melting Point | Data not available | A similar compound, 4-[(Phenylamino)carbonyl]phenylboronic acid pinacol ester, has a reported melting point of 209-214 °C. |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Generally soluble in organic solvents such as chloroform, 3-pentanone, and acetone.[2] | Quantitative solubility data for this specific compound is not readily available. Boronic acid pinacol esters, in general, exhibit better solubility in organic solvents compared to their corresponding boronic acids.[2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a variety of methods common for the preparation of arylboronic acid pinacol esters. A representative protocol, adapted from general procedures for the borylation of aryl halides, is detailed below. This method utilizes a palladium-catalyzed cross-coupling reaction between a suitable phthalimidomethylphenyl halide and bis(pinacolato)diboron.

Reaction Scheme:

Materials:

-

N-(4-bromobenzyl)phthalimide

-

Bis(pinacolato)diboron (B2pin2)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(4-bromobenzyl)phthalimide (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane to the flask via syringe. The volume should be sufficient to dissolve the reactants (e.g., 5-10 mL per mmol of the starting halide).

-

To this stirred suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents).

-

Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Application in Targeted Protein Degradation (PROTACs)

While direct involvement in a specific signaling pathway has not been extensively documented for this compound itself, its chemical structure strongly suggests its utility as a key building block in the synthesis of PROTACs. The phthalimide moiety is a well-established E3 ligase-recruiting element, specifically targeting Cereblon (CRBN). The boronic acid pinacol ester serves as a versatile anchor point for linking to a ligand that binds to a target protein of interest.

Logical Workflow: PROTAC Synthesis and Mechanism of Action

The following diagram illustrates the logical workflow for the utilization of this compound in the development of a PROTAC and its subsequent mechanism of action in inducing targeted protein degradation.

Caption: PROTAC synthesis and targeted protein degradation workflow.

Experimental Workflow: PROTAC Assembly

The following diagram outlines the general experimental workflow for synthesizing a PROTAC using this compound.

Caption: Experimental workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of targeted protein degradation. While some of its physicochemical properties require further experimental validation, its utility in the construction of PROTACs is evident from its chemical structure. The provided synthesis protocol and workflow diagrams offer a solid foundation for researchers and drug development professionals looking to incorporate this compound into their research programs. The continued exploration of such bifunctional molecules will undoubtedly contribute to the advancement of novel therapeutic modalities.

References

(4-Phthalimidomethylphenyl)boronic acid pinacol ester CAS 138500-87-5

An In-depth Technical Guide to (4-Phthalimidomethylphenyl)boronic acid pinacol ester CAS Number: 138500-87-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis, purification, applications, and reactivity, supported by experimental protocols and graphical representations of key processes.

Physicochemical and Structural Information

This compound is an organic compound widely utilized as a versatile intermediate.[1][2] The phthalimide group provides a protected form of a primary amine, while the boronic acid pinacol ester is a stable and efficient partner in palladium-catalyzed cross-coupling reactions.

Chemical Structure

-

IUPAC Name: 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione[3]

-

Synonyms: 4-(Phthalimidomethyl)benzeneboronic acid, pinacol ester; 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione[3][4]

Physicochemical Properties

The quantitative properties of the compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 138500-87-5 | [1][3][5] |

| Molecular Formula | C₂₁H₂₂BNO₄ | [1][3] |

| Molecular Weight | 363.21 g/mol | [1][4][5] |

| Melting Point | 155-158 °C | [5] |

| 166-171 °C | [4] | |

| Boiling Point | 504 °C at 760 mmHg | |

| Density | 1.23 g/cm³ | |

| Appearance | Solid | |

| Storage Temperature | Keep Cold / 2-8°C | [5][6] |

Synthesis and Purification

The synthesis of arylboronic acid pinacol esters is well-established, with the Miyaura borylation reaction being a prominent method. This involves the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂).[7]

General Synthesis Workflow

The synthesis of the title compound typically starts from 4-(bromomethyl)phenyl bromide, which is first reacted with potassium phthalimide to introduce the protected amine functionality. The resulting aryl bromide is then subjected to a Miyaura borylation reaction.

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Miyaura Borylation

This protocol is a representative example based on standard Miyaura borylation conditions.[7]

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add N-(4-bromobenzyl)phthalimide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Catalyst Introduction: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds.[8]

-

Dissolution: Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol). The compound should be soluble in the hot solvent but sparingly soluble at room temperature or below.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.

-

Filtration: Perform a hot filtration to remove the charcoal or any insoluble impurities.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Applications in Research and Development

The primary utility of this compound stems from its bifunctional nature, making it a valuable building block in several areas.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a staple reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures.[9] The pinacol ester provides enhanced stability compared to the free boronic acid, making it easier to handle and store.[10] During the reaction, the ester is hydrolyzed in situ under basic conditions to generate the active boronic acid species necessary for the catalytic cycle.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Medicinal Chemistry and Drug Discovery

The phthalimide group serves as a common protecting group for a primary amine. After its incorporation into a larger molecule via the boronic ester handle, the phthalimide can be readily deprotected (e.g., using hydrazine) to reveal a primary aminomethyl group. This functionality is a key pharmacophore in many biologically active molecules. Boronic acids and their derivatives are themselves a class of compounds with significant biological applications.[11][12]

Caption: Logical workflow for application in drug discovery.

Advanced Materials Science

Recent research has demonstrated the use of phenylboronic acid pinacol ester (PBAP) to functionalize hyaluronic acid, creating reactive oxygen species (ROS)-responsive nanoparticles.[13] These smart materials can release encapsulated drugs, like curcumin, in the inflammatory and high-ROS microenvironment characteristic of diseases such as periodontitis, showcasing potential for targeted drug delivery systems.[13]

Reactivity and Stability

Stability

Pinacol esters of boronic acids are generally favored over free boronic acids due to their improved stability towards air and moisture, and their ease of purification via chromatography.[7] They are typically stable solids that can be stored for extended periods under appropriate conditions (cool and dry).[5]

Reactivity and Hydrolysis

The key reactivity of this compound lies in the carbon-boron bond. While more stable than the corresponding boronic acid, the pinacol ester is susceptible to hydrolysis, a reaction that cleaves the pinacol group to form the free boronic acid.[14][15]

-

Hydrolysis Conditions: This process is often slow in neutral water but is accelerated under acidic or basic conditions.[10][16] The rate of hydrolysis is also influenced by substituents on the phenyl ring.[16]

-

Implications for Analysis: The facile hydrolysis can pose a challenge for analytical techniques like reverse-phase HPLC, as the ester may degrade on the column, leading to inaccurate purity assessments.[9][15] Specialized methods, such as using non-aqueous diluents and highly basic mobile phases, may be required for accurate analysis.[15]

-

Role in Suzuki Coupling: This hydrolysis is, however, a productive and necessary step in the Suzuki-Miyaura reaction, as the free boronic acid (or its boronate anion form) is the active species in the transmetalation step of the catalytic cycle.[10]

Safety Information

-

Hazard Classification: Classified as an irritant.[5]

-

General Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Spills: In case of a spill, local authorities should be advised if it cannot be contained.[17]

This guide is intended for research and development purposes only and should not be used for diagnostic or therapeutic applications.[1] Users should consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. scbt.com [scbt.com]

- 2. CAS RN 138500-87-5 | Fisher Scientific [fishersci.co.uk]

- 3. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)isoindoline-1,3-dione | C21H22BNO4 | CID 2773565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 138500-87-5 Cas No. | 4-(Phthalimidomethyl)benzeneboronic acid, pinacol ester | Apollo [store.apolloscientific.co.uk]

- 5. This compound | C21H22BNO4 - BuyersGuideChem [buyersguidechem.com]

- 6. 4-(Hydroxymethyl)phenylboronic acid pinacol ester 97 302348-51-2 [sigmaaldrich.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

molecular structure and weight of (4-Phthalimidomethylphenyl)boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and potential applications of (4-Phthalimidomethylphenyl)boronic acid pinacol ester, a key building block in modern medicinal chemistry and drug discovery.

Core Molecular and Chemical Properties

This compound is a bifunctional molecule featuring a phthalimide group and a boronic acid pinacol ester. This unique combination makes it a valuable reagent in organic synthesis, particularly for the introduction of a protected aminomethylphenyl group in cross-coupling reactions and as a linker component in the development of advanced therapeutic modalities.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C21H22BNO4 | [1] |

| Molecular Weight | 363.2 g/mol | [1] |

| IUPAC Name | 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione | |

| CAS Number | 138500-87-5 | |

| Appearance | White to cream crystals or powder | [2] |

| Melting Point | 85-89 °C | [3] |

Experimental Protocols

Synthesis of this compound

A plausible and common synthetic route to this compound is the reaction of 4-(bromomethyl)phenylboronic acid pinacol ester with potassium phthalimide. This reaction, a variation of the Gabriel synthesis, provides a clean and efficient method for the formation of the desired product.

Materials:

-

4-(Bromomethyl)phenylboronic acid pinacol ester

-

Potassium phthalimide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Distilled water

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(bromomethyl)phenylboronic acid pinacol ester (1 equivalent) and potassium phthalimide (1.1 equivalents).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, allowing for the formation of a C-C bond between the phenyl ring of the boronic ester and an aryl or vinyl halide/triflate.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or vinyl halide/triflate (1 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)

-

Base (e.g., K3PO4, Na2CO3, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a round-bottom flask, combine the aryl or vinyl halide/triflate, this compound, palladium catalyst, and base.

-

Add the solvent system to the flask.

-

Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

Applications in Drug Development

The unique structure of this compound makes it a valuable tool in drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. A PROTAC molecule generally consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two. This compound can be incorporated into the linker component of a PROTAC. The phthalimide moiety can serve as a handle for further functionalization or as a part of the E3 ligase ligand itself (as derivatives of thalidomide, which binds to the Cereblon E3 ligase, are commonly used). The boronic ester allows for facile conjugation to other parts of the PROTAC molecule via Suzuki-Miyaura coupling.

Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of a PROTAC utilizing this compound as a key building block.

Caption: Conceptual workflow for PROTAC synthesis.

Signaling Pathway Context: Targeted Protein Degradation

The diagram below illustrates the general mechanism of action for a PROTAC, a process in which this compound can be a crucial structural component.

Caption: Mechanism of PROTAC-mediated protein degradation.

References

- 1. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)isoindoline-1,3-dione | C21H22BNO4 | CID 2773565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Bromomethyl)benzeneboronic acid pinacol ester, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Bromomethylphenylboronic acid pinacol ester 95 138500-85-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of (4-Phthalimidomethylphenyl)boronic acid pinacol ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Phthalimidomethylphenyl)boronic acid pinacol ester in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a strong foundational understanding based on the known behavior of structurally similar boronic acid pinacol esters. Furthermore, a detailed experimental protocol is presented to enable researchers to determine precise solubility data for their specific applications.

General Solubility Characteristics of Boronic Acid Pinacol Esters

Boronic acid pinacol esters are widely utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, due to their stability and ease of handling compared to free boronic acids. A key physical property influencing their application is their solubility in organic solvents.

The esterification of a boronic acid with pinacol generally leads to a significant increase in its solubility in a wide range of organic solvents.[1][2] This enhanced solubility is attributed to the introduction of the bulky, hydrophobic pinacol group, which disrupts the intermolecular hydrogen bonding that is often present in free boronic acids and can lead to the formation of less soluble trimeric boroxines.[3]

Studies on phenylboronic acid pinacol ester, a structurally related compound, have shown that it possesses high solubility in various organic solvents, including chloroform, 3-pentanone, acetone, and dipropyl ether, even at low temperatures.[1][2] The highest solubility for phenylboronic acid pinacol ester was observed in chloroform, while the lowest was in hydrocarbons like methylcyclohexane.[1][2] Notably, the differences in solubility across the more polar organic solvents were found to be relatively small.[1][2]

Based on these general trends, the expected solubility of this compound in various organic solvents is summarized in the table below. It is important to note that this is a qualitative assessment and empirical determination is recommended for precise quantitative values.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Halogenated | Chloroform, Dichloromethane | High to Very High | Boronic acid pinacol esters show excellent solubility in chlorinated solvents. |

| Ketones | Acetone, 3-Pentanone | High | The polar aprotic nature of ketones facilitates the dissolution of the ester. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dipropyl ether | Moderate to High | Good solubility is generally observed in ethereal solvents. |

| Esters | Ethyl acetate | Moderate to High | Expected to be a suitable solvent for this class of compound. |

| Hydrocarbons | Hexane, Cyclohexane, Methylcyclohexane | Low to Very Low | The non-polar nature of hydrocarbons makes them poor solvents for this relatively polar molecule. |

| Alcohols | Methanol, Ethanol | Moderate | Potential for transesterification with the boronic ester moiety, especially with heating or in the presence of catalysts. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Very High | These solvents are generally effective at dissolving a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a dynamic method for determining the solubility of a solid compound in a solvent, based on the principle of measuring the temperature at which a solution of known concentration becomes saturated (clear point).[1][4]

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath (e.g., oil bath or heating block)

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Luminance probe or a laser beam and photodiode detector to observe turbidity (optional, for enhanced precision)

-

Preparation of Samples:

-

Accurately weigh a specific amount of this compound into a series of sealable glass vials.

-

To each vial, add a precise volume or weight of the desired organic solvent to create a range of known concentrations (expressed as mole fraction, g/L, or mg/mL).

-

-

Solubility Measurement:

-

Place a vial in the temperature-controlled bath equipped with a magnetic stirrer.

-

Begin stirring to ensure the mixture is homogeneous.

-

Gradually increase the temperature of the bath at a slow, controlled rate (e.g., 0.5 °C/min).

-

Carefully observe the mixture for the disappearance of turbidity. The temperature at which the last solid particles dissolve and the solution becomes completely clear is the saturation temperature for that specific concentration.

-

For more accurate determination, a luminance probe can be used to measure the light intensity passing through the solution. The clear point is identified by a sharp increase in light transmittance.[1]

-

-

Data Collection and Analysis:

-

Record the saturation temperature for each prepared concentration.

-

Repeat the measurement for each concentration to ensure reproducibility.

-

Plot the solubility (concentration) as a function of temperature to generate a solubility curve for the compound in the specific solvent.

-

The experiment should be repeated for each organic solvent of interest.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

References

Stability and Storage of (4-Phthalimidomethylphenyl)boronic acid pinacol ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for (4-Phthalimidomethylphenyl)boronic acid pinacol ester (CAS No. 138500-87-5). Boronic acid pinacol esters are crucial reagents in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Their stability is a critical factor for ensuring the reproducibility of synthetic procedures and the quality of the final products. While more stable than their corresponding boronic acids, these esters are susceptible to degradation under certain conditions.

Core Concepts: Stability of Boronic Acid Pinacol Esters

Arylboronic acid pinacol esters, including this compound, offer enhanced stability compared to free boronic acids, which are prone to dehydration to form boroxines.[1][2][3][4][5] This improved stability makes them easier to handle, purify, and store.[1][5] However, they are not indefinitely stable and are primarily susceptible to hydrolysis, oxidation, and deboronation.[3][6]

Hydrolysis: The most common degradation pathway is the hydrolysis of the pinacol ester back to the corresponding boronic acid and pinacol.[3][5][7][8] This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[5]

Oxidation: The carbon-boron bond is also susceptible to oxidation, particularly in the presence of strong oxidizing agents.

Recommended Storage and Handling

To ensure the longevity and purity of this compound, the following storage and handling guidelines are recommended:

Storage Conditions:

-

Temperature: Store in a cool environment. A supplier of this compound specifically recommends to "Keep Cold".[9] For other similar boronic acid pinacol esters, storage at 2-8°C is often advised.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air.[6][10]

-

Container: Keep the container tightly sealed in a dry and well-ventilated place.[11][12][13]

Handling:

-

Handle in accordance with good industrial hygiene and safety procedures.

-

Avoid contact with skin and eyes.

-

Use in a well-ventilated area.

-

Avoid creating dust.

-

Keep away from heat, sparks, and open flames.[11]

Incompatible Materials:

Qualitative Stability Data

The stability of boronic acid pinacol esters is highly dependent on the environmental conditions. The following tables summarize the expected qualitative stability under various pH and temperature conditions, based on general principles for this class of compounds.

Table 1: Qualitative Hydrolytic Stability at Different pH Conditions

| pH Range | Condition | Expected Stability | Notes |

| < 4 | Acidic | Low | Acid-catalyzed hydrolysis is a known degradation pathway. |

| 4 - 6 | Weakly Acidic | Moderate | Hydrolysis can still occur, but likely at a slower rate than under strongly acidic or basic conditions. |

| 6 - 8 | Neutral | Moderate to High | Generally most stable around neutral pH, but hydrolysis can be accelerated at physiological pH (7.4). |

| 8 - 10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis is a key step for the in situ generation of the boronic acid in Suzuki couplings. |

| > 10 | Strongly Basic | Low | Rapid hydrolysis is expected. |

Table 2: Qualitative Thermal Stability

| Temperature Range | Condition | Expected Stability | Notes |

| < 0 °C | Sub-zero | High | Recommended for long-term storage to minimize degradation. |

| 0 - 25 °C | Room Temperature | Moderate | Stable for short periods if protected from moisture and air. |

| > 25 °C | Elevated | Low | Degradation rate increases with temperature. Avoid prolonged exposure to high temperatures. |

Degradation Pathway

The primary degradation pathway for this compound is hydrolysis. This process involves the cleavage of the B-O bonds of the dioxaborolane ring by water to yield (4-Phthalimidomethylphenyl)boronic acid and pinacol.

Experimental Protocols for Stability Assessment

Assessing the stability of this compound requires analytical methods that can distinguish the ester from its degradation products. The following are detailed protocols for monitoring hydrolytic stability using ¹H NMR and RP-HPLC.

Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

This method allows for the direct observation and quantification of the hydrolysis of the pinacol ester to its corresponding boronic acid.

Workflow:

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a deuterated aprotic solvent where it is stable (e.g., DMSO-d₆ or CDCl₃).

-

In a standard NMR tube, add a known volume of the stock solution.

-

To initiate hydrolysis, add a specific volume of D₂O or a D₂O-based buffer of the desired pD.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum immediately after the addition of the aqueous solution (t=0).

-

Key signals to monitor:

-

This compound: The singlet corresponding to the 12 protons of the two methyl groups on the pinacol ring.

-

Pinacol (hydrolysis product): A new singlet for the 12 protons of the methyl groups of free pinacol.

-

-

Periodically acquire ¹H NMR spectra over the desired time course (e.g., every 30 minutes, then hourly).

-

-

Data Analysis:

-

Integrate the signals for the pinacol ester and the free pinacol at each time point.

-

Calculate the percentage of hydrolysis by comparing the integral of the free pinacol to the sum of the integrals of the pinacol ester and free pinacol.

-

Protocol 2: Stability Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed to assess the purity of this compound and monitor its degradation while minimizing on-column hydrolysis.

Workflow:

Detailed Methodology:

-

Sample Preparation:

-

Dissolve the this compound in an anhydrous aprotic diluent such as acetonitrile or tetrahydrofuran (THF) to prevent hydrolysis prior to injection.[14]

-

-

Chromatographic Conditions:

-

Column: Use a reverse-phase column with low silanol activity (e.g., Waters XTerra MS C18) to minimize on-column hydrolysis.[3][4]

-

Mobile Phase: A typical mobile phase would consist of acetonitrile and water. It is crucial to avoid acidic modifiers like formic acid or trifluoroacetic acid (TFA) in the mobile phase, as they can promote on-column hydrolysis.[3] If a modifier is necessary for peak shape, use a very low concentration.

-

Gradient: Develop a gradient elution method that allows for the separation of the relatively nonpolar pinacol ester from the more polar boronic acid hydrolysis product.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Use a UV detector at an appropriate wavelength to monitor the elution of the compounds.

-

-

Analysis:

-

Inject the sample and monitor for the appearance of the earlier-eluting (4-Phthalimidomethylphenyl)boronic acid peak.

-

The stability of the compound in the prepared solution can be assessed by injecting it periodically over time and observing any increase in the area of the boronic acid peak.

-

Conclusion

This compound is a valuable synthetic intermediate with moderate stability. Its primary degradation pathway is hydrolysis, which is influenced by moisture, pH, and temperature. By adhering to the recommended storage and handling guidelines, researchers can minimize degradation and ensure the integrity of the reagent. For quantitative stability studies, ¹H NMR and carefully optimized RP-HPLC methods are effective tools for monitoring the purity and degradation of this compound over time.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]

- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 7. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)isoindoline-1,3-dione | C21H22BNO4 | CID 2773565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on applications of phthalimidomethylphenyl boronic esters

An In-depth Technical Guide to the Applications of Phthalimidomethylphenyl Boronic Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalimidomethylphenyl boronic esters are a class of versatile synthetic intermediates that have garnered significant attention in organic chemistry and medicinal chemistry. Structurally, they feature a phenyl boronic ester moiety substituted with a phthalimidomethyl group. The boronic ester component, most commonly a pinacol ester, is a stable, easily handled functional group that is a cornerstone of modern cross-coupling chemistry, particularly the Nobel Prize-winning Suzuki-Miyaura reaction[1][2][3]. The phthalimidomethyl group serves as a robust protected form of a primary aminomethyl group. This dual functionality allows for the strategic introduction of a reactive aminomethyl handle into complex molecules after the carbon-carbon bond-forming step, making these reagents highly valuable in multi-step syntheses of pharmaceuticals and advanced materials[4][5].

The stability of boronic esters compared to their corresponding boronic acids enhances their utility, providing better shelf-life and tolerance to a wider range of reaction conditions[1]. Their applications primarily revolve around their use as building blocks in palladium-catalyzed cross-coupling reactions and as precursors for compounds with potential biological activity. This guide provides a comprehensive overview of their synthesis, applications, and the experimental methodologies involved.

Synthesis of Phthalimidomethylphenyl Boronic Esters

The most common route for synthesizing phthalimidomethylphenyl boronic esters involves the Gabriel synthesis. This method utilizes (halomethyl)phenyl boronic esters and potassium phthalimide to form the C-N bond, yielding the desired product. The reaction conditions can be optimized to achieve high yields.

Experimental Protocol: Modified Gabriel Synthesis of (4-Phthalimidomethylphenyl)boronic acid pinacol ester[7]

A representative procedure for the synthesis is as follows:

-

To a solution of (4-bromomethyl)phenylboronic acid pinacol ester (1.0 equivalent) in a suitable solvent such as DMF or acetonitrile, add potassium phthalimide (1.1 to 1.5 equivalents).

-

Heat the reaction mixture to a temperature between 60-80 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and then a cold, non-polar solvent (e.g., hexane or ether) to remove impurities.

-

Dry the product under vacuum to yield the this compound as a white solid.

Optimization of Synthesis

The choice of solvent and the stoichiometry of potassium phthalimide are crucial for maximizing the yield. The table below summarizes the optimization data for the synthesis of various aminomethylphenyl boronate esters via the Gabriel synthesis.

| Entry | Halomethylphenyl Boronate Ester | Phthalimide equiv. | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-(Bromomethyl)phenylboronic acid pinacol ester | 1.1 | DMF | 80 | 2 | 85 |

| 2 | 4-(Bromomethyl)phenylboronic acid pinacol ester | 1.5 | DMF | 80 | 2 | 92 |

| 3 | 4-(Bromomethyl)phenylboronic acid pinacol ester | 1.5 | Acetonitrile | 80 | 4 | 88 |

| 4 | 3-(Bromomethyl)phenylboronic acid pinacol ester | 1.5 | DMF | 80 | 2 | 90 |

| 5 | 2-(Bromomethyl)phenylboronic acid pinacol ester | 1.5 | DMF | 60 | 3 | 81 |

Table 1: Summary of reaction conditions and yields for the synthesis of phthalimidomethylphenyl boronate esters. Data adapted from related syntheses described in the literature[5].

Applications in Organic Synthesis

The primary application of phthalimidomethylphenyl boronic esters in organic synthesis is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a C-C bond between the boronic ester and an organohalide or triflate, catalyzed by a palladium complex[1][6].

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling precautions for aryl boronic acid pinacol esters

An In-depth Technical Guide to the Safe Handling of Aryl Boronic Acid Pinacol Esters

For researchers, scientists, and drug development professionals, aryl boronic acid pinacol esters are invaluable reagents in modern synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility is accompanied by potential hazards that necessitate strict adherence to safety and handling protocols. This guide provides a comprehensive overview of the safety precautions, handling procedures, and disposal methods for aryl boronic acid pinacol esters to ensure a safe laboratory environment.

Hazard Identification and Classification

Aryl boronic acid pinacol esters present a range of potential hazards. While specific properties can vary between individual compounds, a general hazard profile can be established. Many are flammable liquids or solids, and can cause irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] Some boronic acid derivatives have also been identified as potential genotoxic impurities (GTIs), necessitating careful handling to minimize exposure.[6][7]

General Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[2]

Quantitative Data Summary

The following table summarizes key quantitative safety data for representative aryl boronic acid pinacol esters. It is crucial to consult the specific Safety Data Sheet (SDS) for any particular ester being used.

| Property | Allylboronic acid pinacol ester | Ethylboronic acid pinacol ester | General Information |

| CAS Number | 72824-04-5[1][8] | 82954-89-0[3] | Compound-specific |

| Molecular Formula | C9H17BO2 | C8H17BO2 | Compound-specific |

| Flash Point | 46 °C (114.8 °F) - closed cup | Not specified | Varies; many are flammable[3][8] |

| Boiling Point | 50-53 °C / 5 mmHg | Not specified | Varies |

| Density | 0.896 g/mL at 25 °C | Not specified | Varies |

| LD/LC50 | No data available[8] | No data available | Generally, no definitive data available[8] |

Experimental Protocol for Safe Handling

The following protocol outlines the essential steps for the safe handling of aryl boronic acid pinacol esters in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

Before handling, ensure the following PPE is worn:

-

Eye Protection: Chemical safety goggles and a face shield.[1][3][9]

-

Hand Protection: Impermeable gloves such as nitrile or neoprene. Consider double gloving.[2][3][9]

-

Body Protection: A flame-resistant lab coat that is fully fastened.[3][9][10]

-

Respiratory Protection: For operations that may generate dust or aerosols, a respirator with an appropriate filter (e.g., ABEK (EN14387)) should be used. All handling of open containers should be performed in a certified chemical fume hood.[9][11]

3.2. Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.[8][10][11]

-

Ensure that eyewash stations and safety showers are readily accessible.[1][2]

-

Use spark-proof tools and explosion-proof equipment, especially when handling flammable esters.[3][10][12]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1][3]

3.3. Handling Procedures

-

Preparation:

-

Read the Safety Data Sheet (SDS) thoroughly before using a specific aryl boronic acid pinacol ester.

-

Ensure all necessary PPE is correctly worn.

-

Prepare the work area within the fume hood by removing unnecessary items and ensuring it is clean.

-

-

Dispensing:

-

During Reaction:

-

Some esters may be air or moisture sensitive; consider handling under an inert atmosphere (e.g., argon or nitrogen).[1][2][5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][3][8][12]

-

Be aware of incompatible materials such as strong oxidizing agents, acids, and bases.[1][5]

-

-

Post-Handling:

-

Wash hands thoroughly after handling.[1]

-

Clean the work area and any contaminated equipment.

-

Properly store or dispose of the chemical and any contaminated materials.

-

Storage and Disposal

4.1. Storage

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][8][10][12][13]

-

Keep away from heat, sparks, open flames, and incompatible materials.[1][12]

-

Store under an inert atmosphere if the compound is sensitive to air or moisture.[1][2][5]

4.2. Disposal

-

Aryl boronic acid pinacol esters and their contaminated waste must be treated as hazardous waste.[9]

-

Do not dispose of in regular trash or down the drain.[9]

-

Collect waste in clearly labeled, sealed containers.[9]

-

Follow all local, regional, and national regulations for hazardous waste disposal.[1][3][8]

Emergency Procedures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5][8]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][8]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][5]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][2]

-

Spills: Evacuate the area. Remove all sources of ignition.[10] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[13] Ensure adequate ventilation.

Visual Workflow for Safe Handling

Caption: Workflow for the safe handling of aryl boronic acid pinacol esters.

This guide provides a framework for the safe handling of aryl boronic acid pinacol esters. Always prioritize safety by consulting the specific SDS for each compound and adhering to your institution's safety protocols.

References

- 1. fishersci.com [fishersci.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. acs.figshare.com [acs.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. aobchem.com [aobchem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. static.cymitquimica.com [static.cymitquimica.com]

role of boronic acid pinacol esters in drug discovery

An In-depth Technical Guide to the Role of Boronic Acid Pinacol Esters in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acid pinacol esters have become indispensable tools in modern drug discovery, valued for their unique combination of stability, versatility, and biological activity. As synthetic intermediates, they are mainstays of carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). Beyond their role as building blocks, the boronic acid moiety itself serves as a powerful pharmacophore, capable of forming reversible covalent bonds with active site serine and threonine residues in key enzymes. This interaction is the basis for several FDA-approved drugs, including proteasome inhibitors for cancer and β-lactamase inhibitors for infectious diseases. The pinacol ester provides enhanced stability, improved handling, and serves as a practical protecting group for the boronic acid, which can be unmasked in vivo. This guide provides a comprehensive overview of the applications of boronic acid pinacol esters, details key experimental protocols, presents quantitative data on their biological activity, and illustrates the workflows and signaling pathways central to their role in medicinal chemistry.

Introduction: The Dual Role of Boronic Acid Pinacol Esters

Boronic acids and their derivatives have steadily gained prominence in medicinal chemistry since the approval of the proteasome inhibitor bortezomib.[1] Initially, concerns about potential toxicity limited their exploration, but this perception has been largely overcome, paving the way for the development of multiple boron-containing drugs.[1][2] Boronic acid pinacol esters, in particular, offer significant advantages over their free acid counterparts. The pinacol group sterically shields the boron atom, rendering the molecule more stable to air and moisture and facilitating purification by chromatography.[3][4] This stability is crucial for their reliable use in multi-step syntheses and as prodrugs.[2][3]

Their function in drug discovery is twofold:

-

As Versatile Synthetic Intermediates: They are key partners in palladium-catalyzed cross-coupling reactions, allowing for the efficient synthesis of complex molecules.[5][6]

-

As Bioactive Pharmacophores: The boronic acid functional group acts as a "warhead" that can reversibly bind to the active sites of enzymes, particularly serine proteases, leading to potent and selective inhibition.[7][8]

Role as Synthetic Intermediates: The Suzuki-Miyaura Reaction

The primary application of boronic acid pinacol esters in synthesis is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between the organoboron compound and an organic halide or triflate, a foundational transformation for building the complex scaffolds of modern pharmaceuticals.[6][9]

Logical Workflow for Drug Discovery Synthesis

The following diagram illustrates a typical workflow from synthesis to evaluation for a drug candidate involving a Suzuki-Miyaura coupling step.

Caption: A typical experimental workflow in drug discovery using boronic acid pinacol esters.

Role as Pharmacophores: Reversible Covalent Enzyme Inhibition

The unique electronic properties of the boron atom allow it to act as a potent inhibitor of certain enzymes. Boronic acids can accept a lone pair of electrons from a nucleophilic residue, such as the hydroxyl group of serine or threonine, in an enzyme's active site.[7] This forms a stable, reversible tetrahedral boronate adduct, mimicking the transition state of substrate hydrolysis and effectively blocking the enzyme's catalytic activity.[10][11]

This mechanism is central to the action of several approved drugs:

-

Proteasome Inhibitors (e.g., Bortezomib, Ixazomib): These drugs target the chymotrypsin-like activity of the 26S proteasome, a key complex in cellular protein degradation. By inhibiting the proteasome, they disrupt protein homeostasis, leading to apoptosis in rapidly dividing cancer cells.[10][12]

-

β-Lactamase Inhibitors (e.g., Vaborbactam): In bacteria, β-lactamases are enzymes that confer resistance to β-lactam antibiotics like penicillins and carbapenems. Boronic acid-based inhibitors bind to the active site serine of these enzymes, protecting the antibiotic from degradation and restoring its efficacy.[5][13]

Signaling Pathway: Proteasome Inhibition and NF-κB

The inhibition of the proteasome by drugs like bortezomib has significant downstream effects on cell signaling. One of the most critical is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is constitutively active in many cancers and promotes cell survival.

Caption: Bortezomib inhibits the proteasome, preventing IκBα degradation and trapping NF-κB in the cytoplasm.[7][14]

Quantitative Data: Biological Activity of Boronic Acid-Based Drugs

The potency of boronic acid-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). Lower values indicate higher potency.

Table 1: Proteasome Inhibitor Activity

| Compound | Target | Assay / Cell Line | Potency Value | Reference |

| Bortezomib | 20S Proteasome | Enzyme Assay | Kᵢ = 0.6 nM | [10][15] |

| Chymotrypsin-like site | Myeloma Cell Lines | IC₅₀ ≈ 5 nM (median) | [16] | |

| A549 Lung Cancer Cells | Proliferation Assay | IC₅₀ = 45 nM | [17] | |

| Ixazomib | β5 (Chymotrypsin-like) | Enzyme Assay | IC₅₀ = 3.4 nM | [12] |

| β1 (Caspase-like) | Enzyme Assay | IC₅₀ = 31 nM | [12] | |

| A549 Lung Cancer Cells | Proliferation Assay | IC₅₀ = 2 µM | [17] |

Table 2: β-Lactamase Inhibitor Activity (Vaborbactam)

| Target Enzyme | Enzyme Class | Potency (Kᵢ app) | Reference |

| KPC-2 | A (Carbapenemase) | 0.056 µM | [5] |

| KPC-3 | A (Carbapenemase) | 0.050 µM | [5] |

| SME-2 | A (Carbapenemase) | 0.042 µM | [5] |

| CTX-M-15 | A (ESBL) | 0.18 µM | [5] |

| AmpC | C | 0.13 µM | [5] |

| OXA-48 | D | 14 µM | [5] |

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical setup for the synthesis of a biaryl compound from an aryl halide and a boronic acid pinacol ester.

Materials:

-

Aryl halide (e.g., aryl bromide) (1.0 equiv)

-

Boronic acid pinacol ester (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF), often with a small amount of water.

Procedure:

-

To an oven-dried reaction vessel (e.g., a Schlenk tube or pressure flask), add the aryl halide, boronic acid pinacol ester, base, and a magnetic stir bar.[18]

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[18]

-

Add the anhydrous solvent(s) via syringe. If using a solid catalyst, add it at this stage.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.[18]

-

Add the palladium catalyst to the mixture under a positive flow of inert gas.

-

Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[18][19]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[18]

Protocol 2: General Procedure for Proteasome Chymotrypsin-Like Activity Assay

This fluorometric assay is commonly used to determine the inhibitory activity of compounds like bortezomib against the 20S or 26S proteasome.[1]

Materials:

-

Purified 20S or 26S proteasome

-

Assay Buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.8)

-

Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

-

Test inhibitor (e.g., bortezomib) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

In the wells of the 96-well plate, add the assay buffer and the diluted inhibitor (or DMSO for control wells).

-

Add the purified proteasome solution to each well to initiate a pre-incubation period (e.g., 15-30 minutes at 37 °C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the Suc-LLVY-AMC substrate to all wells. The final substrate concentration should be at or below its Kₘ value.

-

Immediately place the plate in the fluorescence reader, pre-heated to 37 °C.

-

Measure the increase in fluorescence over time (kinetic mode) as the proteasome cleaves the substrate, releasing free AMC.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.[16]

Protocol 3: Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is essential for confirming the structure of synthesized boronic acid pinacol esters.

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. The characteristic signal for the 12 protons of the two methyl groups on the pinacol ester typically appears as a sharp singlet around 1.2-1.4 ppm.[20]

-

¹³C NMR: Shows the carbon framework of the molecule. The signal for the carbon atom attached to the boron (C-B) is often broad or not detected due to quadrupolar relaxation.[20]

-

¹¹B NMR: This technique is specific for the boron nucleus and is highly informative. A sp²-hybridized boron in a pinacol ester typically shows a broad singlet in the range of δ 30-35 ppm. Upon hydrolysis to the boronic acid or formation of a tetrahedral boronate, this signal shifts significantly upfield.[20][21]

Conclusion

Boronic acid pinacol esters are a cornerstone of modern drug discovery, offering a powerful and versatile platform for both the synthesis and direct inhibition of therapeutic targets. Their stability and predictable reactivity in Suzuki-Miyaura coupling reactions make them invaluable for constructing complex molecular frameworks.[5][22] Simultaneously, their ability to act as reversible covalent inhibitors has yielded potent drugs for oncology and infectious disease by targeting enzymes like the proteasome and β-lactamases.[12][13] As our understanding of their synthesis, biological mechanisms, and analytical characterization continues to deepen, boronic acid pinacol esters are poised to remain a critical component in the medicinal chemist's toolkit for developing the next generation of innovative therapies.

References

- 1. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. ftp.orgsyn.org [ftp.orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynamic Effect of Bortezomib on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. par.nsf.gov [par.nsf.gov]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (4-Phthalimidomethylphenyl)boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing (4-Phthalimidomethylphenyl)boronic acid pinacol ester. This versatile building block is frequently employed in medicinal chemistry and materials science for the synthesis of complex molecules. The following sections detail the reaction mechanism, optimized reaction conditions, experimental protocols, and expected outcomes.

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide or triflate.[1][2] this compound is a valuable coupling partner due to its stability, ease of handling, and high reactivity under appropriate conditions.[3] The phthalimido group serves as a protected form of a primary amine, which is a common functional group in biologically active molecules. This protocol outlines the key parameters for achieving high yields and purity in the coupling of this specific boronic ester with various aryl and heteroaryl halides.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The base plays a crucial role in the activation of the boronic acid ester, facilitating the transmetalation step.[1][5]

A diagram illustrating the generally accepted mechanism for the Suzuki-Miyaura coupling is provided below.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Conditions

Successful Suzuki coupling of this compound is dependent on the careful selection of catalyst, base, solvent, and temperature. The following tables summarize typical conditions that can be used as a starting point for optimization.

Table 1: Recommended Catalysts and Ligands

| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Notes |

| Pd(PPh₃)₄ | None | 1 - 5 | Effective for a wide range of aryl bromides and iodides. |

| Pd₂(dba)₃ | P(t-Bu)₃ or SPhos | 1 - 3 | Highly active catalyst system, suitable for less reactive aryl chlorides. |

| Pd(dppf)Cl₂ | None | 2 - 5 | Good for heteroaryl halides and substrates prone to side reactions.[6] |

| Pd(OAc)₂ | XPhos or RuPhos | 1 - 3 | Often used for challenging couplings and can be effective at lower temperatures. |

Table 2: Recommended Bases and Solvents

| Base | Equivalents | Solvent | Temperature (°C) | Notes |

| K₂CO₃ | 2 - 3 | Dioxane/H₂O (4:1) | 80 - 100 | A common and effective combination for many Suzuki couplings.[6] |

| K₃PO₄ | 2 - 3 | Toluene or n-Butanol | 90 - 110 | A stronger base, often used for less reactive coupling partners.[7] |

| Cs₂CO₃ | 2 | DME or THF | 70 - 90 | A highly effective base, particularly for difficult couplings. |

| NaHCO₃ | 3 | DMF/H₂O (5:1) | 80 - 100 | A milder base, suitable for substrates with base-sensitive functional groups.[8] |

Experimental Protocol: General Procedure

This protocol provides a general method for the Suzuki coupling of this compound with an aryl halide.

Caption: General experimental workflow for the Suzuki coupling reaction.

Materials:

-

This compound (1.1 - 1.5 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (see Table 1)

-

Ligand (if required, see Table 1)

-

Base (2 - 3 equivalents, see Table 2)

-

Anhydrous, degassed solvent (see Table 2)

-

Reaction vessel (e.g., round-bottom flask or microwave vial) with a condenser and magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the chosen base (2.5 eq.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes.

-